molecular formula C7H9NO B2771491 5-Cyclobutyl-1,3-oxazole CAS No. 2109553-33-3

5-Cyclobutyl-1,3-oxazole

Cat. No.: B2771491
CAS No.: 2109553-33-3
M. Wt: 123.155
InChI Key: YEDYAHQYSOJSPV-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1,3-oxazole is a heterocyclic compound that contains a five-membered ring with one oxygen atom and one nitrogen atom. This compound is part of the oxazole family, which is known for its wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing oxazole derivatives, including 5-Cyclobutyl-1,3-oxazole, is the van Leusen oxazole synthesis. This method involves the reaction of aldehydes with tosylmethylisocyanides (TosMICs) under basic conditions . The reaction proceeds through a [3+2] cycloaddition mechanism, forming the oxazole ring.

Another approach involves the oxidation of oxazolines to oxazoles. Oxazolines can be prepared from β-hydroxy amides using Deoxo-Fluor® at room temperature . The subsequent oxidation step converts the oxazoline to the corresponding oxazole.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, efficiency, and cost-effectiveness. The van Leusen oxazole synthesis is particularly favored for its high yield and broad substrate scope .

Chemical Reactions Analysis

Scientific Research Applications

5-Cyclobutyl-1,3-oxazole has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-1,3-oxazole depends on its specific application. In medicinal chemistry, oxazole derivatives often interact with biological targets such as enzymes and receptors. The presence of the oxazole ring allows for various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity .

Comparison with Similar Compounds

5-Cyclobutyl-1,3-oxazole can be compared with other oxazole derivatives, such as:

The unique cyclobutyl group in this compound distinguishes it from these compounds and may impart unique chemical and biological properties.

Properties

IUPAC Name

5-cyclobutyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-6(3-1)7-4-8-5-9-7/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDYAHQYSOJSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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